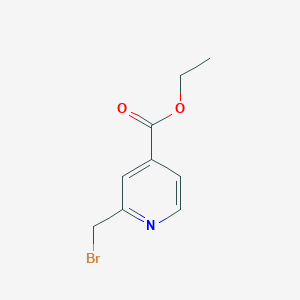

Ethyl 2-(bromomethyl)isonicotinate

Description

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 2-(bromomethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |

InChI Key |

BGYNSJPCVQYWJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CBr |

Origin of Product |

United States |

The Central Role of Pyridine Based Scaffolds in Organic Synthesis

Pyridine (B92270) and its derivatives are foundational heterocyclic structures that are integral to a multitude of biologically active compounds and advanced materials. researchgate.netnih.gov The pyridine ring, an aromatic six-membered ring containing a nitrogen atom, confers unique electronic characteristics and hydrogen-bonding capabilities to the molecules in which it is found. nih.govnih.gov These properties are critical for molecular recognition and interaction with biological targets, rendering pyridine-containing compounds essential in the realms of medicinal chemistry and drug development. researchgate.netnih.gov Their utility also extends to catalysis, where they function as ligands for metal catalysts, and to materials science for the creation of specialized polymers and dyes. nih.gov The inherent reactivity of the pyridine ring system allows for extensive chemical modification, providing a platform for the assembly of diverse and intricate molecular designs. nih.gov

Halogenated Methyl Pyridines: Versatile Intermediates in Synthesis

Among the vast array of pyridine (B92270) derivatives, those bearing a halogenated methyl group are particularly prized as versatile intermediates in organic synthesis. nih.gov The presence of a halogen, such as bromine, on the methyl substituent of the pyridine ring creates a highly reactive site that is amenable to nucleophilic substitution. smolecule.com This "activated" methyl group readily engages with a wide range of nucleophiles, including amines, thiols, and alkoxides, facilitating the incorporation of the pyridyl moiety into larger, more complex molecular frameworks. smolecule.com This strategy is a cornerstone in the construction of elaborate target molecules. The specific placement of the bromomethyl group on the pyridine ring further dictates its reactivity and the three-dimensional arrangement of the final product, offering chemists a powerful instrument for precise molecular engineering.

Research Trajectories of Ethyl 2 Bromomethyl Isonicotinate

Scientific investigations centered on Ethyl 2-(bromomethyl)isonicotinate have predominantly explored its function as a pivotal building block for creating novel organic compounds. These new molecules hold promise for applications in medicinal chemistry and materials science. smolecule.com Researchers have extensively studied its reactions with various nucleophiles to assemble more intricate molecular structures. A key area of research has been its application in the synthesis of ligands for metal complexes and in the generation of compounds with potential biological activities. The dual reactivity of the ester and the bromomethyl groups provides two distinct handles for chemical alteration, enabling the generation of a wide-ranging library of compounds from a single precursor.

Academic Pursuits: Unlocking the Reactivity and Utility of the Compound

Regioselective Bromination Strategies

The selective bromination of the methyl group at the 2-position of the pyridine ring is a critical step in the synthesis of this compound.

Radical-Catalyzed Bromination via N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN)

A prevalent method for the synthesis of this compound involves the radical-catalyzed bromination of ethyl 2-methylisonicotinate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgechemi.com The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.orgyoutube.com

The process is initiated by the homolytic cleavage of the initiator (AIBN) upon heating or irradiation, generating free radicals. echemi.comlibretexts.org These radicals then abstract a hydrogen atom from the methyl group of ethyl 2-methylisonicotinate, forming a more stable benzylic-type radical. This regioselectivity is attributed to the resonance stabilization of the radical intermediate by the adjacent pyridine ring. youtube.com The resulting radical then reacts with NBS to afford the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. masterorganicchemistry.com Using NBS is advantageous as it provides a low, constant concentration of bromine (Br2), minimizing side reactions such as the addition of bromine to the pyridine ring. youtube.commasterorganicchemistry.com

The general reaction scheme is as follows:

Initiation: AIBN → 2 (CH₃)₂C(CN)• + N₂

Propagation Step 1: (CH₃)₂C(CN)• + Ethyl 2-methylisonicotinate → (CH₃)₂CH(CN) + Ethyl 2-(radical)methylisonicotinate

Propagation Step 2: Ethyl 2-(radical)methylisonicotinate + NBS → this compound + Succinimidyl radical

Propagation Step 3: Succinimidyl radical + Ethyl 2-methylisonicotinate → Succinimide + Ethyl 2-(radical)methylisonicotinate

Optimization of Reaction Conditions for Selective Bromomethylation

The efficiency and selectivity of the bromomethylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. | These solvents are inert to the reaction conditions and help to solubilize the reactants. The absence of water is crucial to prevent the hydrolysis of NBS. wikipedia.org |

| Temperature | The reaction is typically carried out under reflux conditions. | Heat is required to initiate the decomposition of AIBN and start the radical chain reaction. wikipedia.org |

| Stoichiometry | A slight excess of NBS and a catalytic amount of AIBN are generally used. | This ensures the complete conversion of the starting material while minimizing the formation of di-brominated byproducts. |

| Initiator | AIBN is a preferred initiator over benzoyl peroxide in some cases. | AIBN decomposes at a predictable rate and is less prone to inducing side reactions compared to benzoyl peroxide. echemi.com |

Table 1: Key Parameters for Optimizing Selective Bromomethylation

Careful control of these parameters is essential to maximize the yield of this compound and minimize the formation of impurities.

Precursor Synthesis and Derivatization Approaches

Esterification of Isonicotinic Acid Derivatives

The precursor, ethyl 2-methylisonicotinate, is typically synthesized through the esterification of 2-methylisonicotinic acid with ethanol (B145695). google.commedchemexpress.com This reaction is an acid-catalyzed equilibrium process. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.net

One method involves refluxing a mixture of 2-methylisonicotinic acid and ethanol in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.net Alternatively, thionyl chloride can be added dropwise to a solution of the carboxylic acid in ethanol at low temperatures. researchgate.net The use of microwave irradiation has also been reported to accelerate the esterification of isonicotinic acid with ethanol, offering a potentially faster and more energy-efficient method. researchgate.netchemicalbook.com

Another approach involves the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using thionyl chloride, which can then be reacted with ethanol to form the corresponding ester. nih.gov

Functional Group Interconversions Leading to the Bromomethyl Moiety

Functional group interconversion (FGI) provides alternative routes to introduce the bromomethyl group. ub.eduimperial.ac.ukorganic-chemistry.org For instance, a hydroxyl group in the corresponding alcohol, ethyl 2-(hydroxymethyl)isonicotinate, can be converted to a bromine atom. This can be achieved using various brominating agents.

While direct conversion of a carboxylic acid to a bromide has been reported, the more common pathway involves the reduction of the ester to the alcohol followed by bromination. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic processes. In the context of synthesizing this compound, several aspects can be considered to align with these principles.

The use of catalysts, such as in the esterification step, is a core principle of green chemistry as it reduces the amount of reagents required. researchgate.net The development of catalytic methods that are recyclable and operate under milder conditions would further enhance the greenness of the synthesis.

Solvent selection is another critical area. While traditional syntheses often use halogenated solvents like carbon tetrachloride, which are toxic and environmentally harmful, exploring greener alternatives is an active area of research.

Furthermore, process intensification techniques, such as the use of microwave-assisted synthesis for the esterification step, can lead to shorter reaction times, reduced energy consumption, and potentially higher yields, all of which are key tenets of green chemistry. researchgate.netchemicalbook.com

Nucleophilic Substitution Reactions

The presence of a bromomethyl group attached to the pyridine ring makes this compound an excellent substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a variety of nucleophiles.

S_N2 and S_N1 Pathway Analysis at the Bromomethyl Carbon

The reactivity of this compound at the bromomethyl carbon can be understood by analyzing the competitive S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) pathways. The structure of the substrate, being a primary benzylic-type halide, allows for both mechanisms to be considered, though one is generally favored.

The S_N2 pathway involves a backside attack by a nucleophile, leading to a single, concerted step of bond formation and bond breaking. Primary benzylic halides are known to react readily via the S_N2 mechanism. ucalgary.ca The transition state is stabilized by the adjacent pyridine ring, which can delocalize the electron density through its π-system. youtube.com

The S_N1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. Benzylic carbocations are stabilized by resonance, which would typically make the S_N1 pathway plausible. quora.com However, the electron-withdrawing nature of the pyridine nitrogen and the ethyl isonicotinate group at the 4-position destabilizes the adjacent carbocation. This electronic effect makes the formation of the carbocation intermediate less favorable.

Therefore, for this compound, the S_N2 pathway is generally the predominant mechanism , especially when strong nucleophiles are used in polar aprotic solvents. ucalgary.ca The S_N1 pathway might play a minor role under conditions that favor carbocation formation, such as with very weak nucleophiles in polar protic solvents. glasp.coyoutube.com

| Factor | Influence on Pathway | Favored Pathway | Rationale |

| Substrate | Primary benzylic halide | S_N2 | Low steric hindrance allows for backside attack. ucalgary.ca |

| Carbocation Stability | Destabilized by EWG | S_N2 | The electron-withdrawing pyridine ring and ester group hinder the formation of a positive charge on the adjacent carbon. |

| Nucleophile | Strong nucleophiles | S_N2 | A strong nucleophile will favor the bimolecular reaction over waiting for carbocation formation. glasp.co |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | S_N2 | Stabilizes the transition state of the S_N2 reaction. |

| Solvent | Polar protic (e.g., H₂O, EtOH) | S_N1 (potential) | Can solvate the leaving group and stabilize a potential carbocation intermediate. glasp.co |

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Carboxylates)

This compound readily reacts with oxygen-centered nucleophiles to form ethers and esters. A prominent example is the Williamson ether synthesis, where an alkoxide ion displaces the bromide. masterorganicchemistry.com This reaction typically proceeds under basic conditions, where an alcohol is deprotonated to form a more potent alkoxide nucleophile.

The reaction with carboxylates follows a similar S_N2 mechanism, yielding an ester. The carboxylate anion acts as the nucleophile, attacking the electrophilic bromomethyl carbon.

General Reaction Scheme with O-Nucleophiles:

With Alcohols (in presence of a base): R-OH + Base → R-O⁻ (Alkoxide)

this compound + R-O⁻ → Ethyl 2-((alkoxy)methyl)isonicotinate + Br⁻

With Carboxylic Acids (in presence of a base): R-COOH + Base → R-COO⁻ (Carboxylate)

this compound + R-COO⁻ → Ethyl 2-(((acyloxy)methyl))isonicotinate + Br⁻

| Nucleophile | Reagents/Conditions | Product Type |

| Alkoxide (from Alcohol) | Alcohol, NaH, THF | Ether |

| Carboxylate (from Carboxylic Acid) | Carboxylic acid, K₂CO₃, DMF | Ester |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles, such as primary and secondary amines, as well as the azide (B81097) ion, react efficiently with this compound. These reactions provide a straightforward route to various nitrogen-substituted pyridine derivatives.

The reaction with amines typically yields the corresponding secondary or tertiary amine. The reaction may require a base to neutralize the hydrogen bromide byproduct that is formed. The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions and smoothly displaces the bromide to form an azidomethyl derivative. nih.gov These azide intermediates are valuable precursors for the synthesis of triazoles or can be reduced to primary amines. nih.gov

| Nucleophile | Reagents/Conditions | Product Type | Research Finding |

| Primary/Secondary Amine | Amine, K₂CO₃, Acetonitrile | Substituted Amine | Provides access to 2-(aminomethyl)pyridine derivatives. chemrevlett.comnih.gov |

| Sodium Azide | NaN₃, DMF/H₂O | Azide | The nucleophilic substitution of benzylic bromides with sodium azide is a highly efficient process. nih.gov |

Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols)

Analogous to oxygen nucleophiles, sulfur-centered nucleophiles like thiols react readily with this compound. Thiols are first converted to their more nucleophilic thiolate counterparts using a base. The resulting thiolate then displaces the bromide in an S_N2 reaction to form a thioether (sulfide). masterorganicchemistry.com Thiolates are excellent nucleophiles, and these reactions are generally high-yielding. masterorganicchemistry.com

General Reaction Scheme with S-Nucleophiles:

With Thiols (in presence of a base): R-SH + Base → R-S⁻ (Thiolate)

this compound + R-S⁻ → Ethyl 2-((alkylthio)methyl)isonicotinate + Br⁻

| Nucleophile | Reagents/Conditions | Product Type |

| Thiolate (from Thiol) | Thiol, NaH or K₂CO₃, DMF | Thioether (Sulfide) |

Organometallic Coupling Reactions

While nucleophilic substitution at the sp³-hybridized bromomethyl carbon is its primary mode of reactivity, the potential for this compound to participate in organometallic cross-coupling reactions is an area of synthetic interest. These reactions typically involve a palladium catalyst to form new carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Suzuki, Negishi, Stille Couplings)

The Suzuki, Negishi, and Stille reactions are powerful tools for C-C bond formation, though they are most commonly applied to sp²-hybridized halides (e.g., aryl bromides). nih.govorganic-chemistry.orglibretexts.org However, conditions have been developed to extend these reactions to sp³-hybridized electrophiles like benzylic bromides.

Suzuki Coupling: This reaction pairs an organoboron reagent with an organic halide. While challenging, the coupling of sp³-hybridized halides is possible with specialized palladium catalysts and conditions designed to favor the oxidative addition step and prevent side reactions. organic-chemistry.org The reaction would involve coupling this compound with an aryl or vinyl boronic acid.

Negishi Coupling: The Negishi reaction, which uses an organozinc reagent, is particularly well-suited for forming C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov The reaction of this compound with an organozinc compound, catalyzed by a palladium complex, would be a viable method for introducing new alkyl, vinyl, or aryl substituents at the methylene (B1212753) position. The tolerance for various functional groups is a key advantage of this method. orgsyn.org

Stille Coupling: This coupling involves an organotin (stannane) reagent. The Stille reaction can be applied to a wide scope of substrates, although its use with sp³-hybridized halides like benzylic bromides is less common than with their sp² counterparts. acs.orgwikipedia.org Success would depend on a carefully chosen palladium catalyst and ligand system to facilitate the catalytic cycle. libretexts.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Potential Product |

| Suzuki | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-(substituted-methyl)isonicotinate |

| Negishi | R-ZnBr (Organozinc) | Pd(dppf)Cl₂ | Ethyl 2-(substituted-methyl)isonicotinate |

| Stille | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄, LiCl | Ethyl 2-(substituted-methyl)isonicotinate |

Formation and Reactivity of Organozinc, Organomagnesium, and Organoboron Derivatives

The presence of a reactive carbon-bromine bond in this compound suggests its potential as a precursor for various organometallic reagents. The formation of such derivatives would involve the oxidative addition of a metal into the C-Br bond, creating a new carbon-metal bond that can be utilized in subsequent synthetic steps.

Organozinc Derivatives: The formation of organozinc reagents from alkyl halides is a well-established transformation. For this compound, this would likely proceed by reacting the compound with activated zinc metal (e.g., Rieke zinc or zinc dust). The resulting organozinc reagent would be a valuable intermediate in cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds.

Organomagnesium Derivatives (Grignard Reagents): The synthesis of Grignard reagents from 2-(bromomethyl)pyridine (B1332372) derivatives can be challenging. The high reactivity of the Grignard reagent can lead to self-quenching or reaction with the pyridine nitrogen. researchgate.net However, under carefully controlled conditions, such as low temperatures and with highly activated magnesium, the formation of the corresponding Grignard reagent from this compound may be possible. researchgate.netnih.gov These reagents are powerful nucleophiles used in a wide array of reactions, including additions to carbonyl compounds and carbon dioxide.

Organoboron Derivatives: The direct conversion of a bromomethyl group to an organoboron derivative is less common than for aryl or vinyl halides. A more likely route to organoboron derivatives would involve a two-step process: first, the formation of an organolithium or Grignard reagent, followed by quenching with a borate (B1201080) ester (e.g., triisopropyl borate). The resulting boronate esters are versatile intermediates in Suzuki-Miyaura cross-coupling reactions. However, the stability of 2-pyridyl boron reagents can be an issue, often leading to poor reactivity. nih.govresearchgate.netnih.gov

| Organometallic Derivative | Potential Synthetic Route | Key Considerations |

| Organozinc | Reaction with activated zinc metal | Relatively stable and useful in Negishi coupling. |

| Organomagnesium | Reaction with activated magnesium | Highly reactive; potential for side reactions. researchgate.net |

| Organoboron | Reaction of an organolithium or Grignard intermediate with a borate ester | Stability of the resulting boronate can be a challenge. nih.govresearchgate.netnih.gov |

Role as an Electrophile in Organometallic Transformations

The primary and most predictable role of this compound in organometallic transformations is that of an electrophile. The electron-deficient nature of the pyridine ring, enhanced by the ester group, and the good leaving group ability of the bromide ion make the methylene carbon highly susceptible to nucleophilic attack.

This electrophilicity is expected to be prominent in cross-coupling reactions where an organometallic nucleophile (R-M) displaces the bromide. This would include reactions such as:

Suzuki-Miyaura Coupling: with organoboron reagents.

Negishi Coupling: with organozinc reagents.

Stille Coupling: with organotin reagents.

Kumada Coupling: with Grignard reagents.

These reactions, catalyzed by transition metals like palladium or nickel, would result in the formation of a new carbon-carbon bond at the methylene position, leading to a variety of substituted pyridine derivatives. The choice of catalyst and ligands would be crucial to optimize the reaction and avoid potential side reactions. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated, suggesting that similar reactivity could be expected for this compound. wisc.edu

| Coupling Reaction | Nucleophile | Catalyst (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | Palladium |

| Negishi | Organozinc Reagent | Palladium or Nickel |

| Stille | Organotin Reagent | Palladium |

| Kumada | Grignard Reagent | Nickel or Palladium |

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an electrophilic center (the bromomethyl group) and a heterocyclic scaffold, makes it a candidate for various cyclization and annulation reactions to construct more complex molecular architectures.

If a nucleophilic group is present elsewhere in a molecule containing the this compound moiety, intramolecular cyclization can lead to the formation of fused heterocyclic systems. The specific ring system formed would depend on the position and nature of the nucleophile. For instance, a nucleophile tethered to the pyridine ring could lead to the formation of a five- or six-membered ring fused to the pyridine core. While no specific examples involving this compound are documented, the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts to form new polycyclic heteroaromatics has been reported, demonstrating the feasibility of such cyclization strategies within pyridine systems. doaj.orgnih.govbeilstein-journals.org

In intermolecular reactions, this compound can act as a building block for constructing larger, more complex molecules. For example, it could react with a dinucleophile in a condensation reaction to form a new heterocyclic ring. Alternatively, it could participate in multi-component reactions where its electrophilic and aromatic properties are both exploited to build complex scaffolds in a single step.

Advanced Functionalization and Selective Transformations

Modern synthetic methods offer a range of strategies for the advanced functionalization of heterocyclic compounds, some of which could potentially be applied to this compound.

Direct C-H functionalization of the pyridine ring in this compound would be a powerful tool for introducing additional substituents. rsc.org The electron-deficient nature of the pyridine ring makes it a challenging substrate for electrophilic aromatic substitution but more amenable to other types of C-H functionalization. researchgate.netnih.govbeilstein-journals.org

Heteroarylation: Palladium-catalyzed C-H heteroarylation of pyridine N-oxides has been achieved, suggesting a potential route for functionalizing the pyridine ring of this compound, likely after conversion to the corresponding N-oxide. beilstein-journals.org This would allow for the direct coupling of the pyridine ring with other heterocycles.

Alkylation: Radical-based methods, such as Minisci-type reactions, are often used for the C-H alkylation of electron-deficient heterocycles. These reactions typically proceed at the C-2 and C-4 positions. Given that the C-2 position is already substituted, C-H alkylation of this compound might occur at other positions on the pyridine ring, though the directing effects of the existing substituents would need to be considered.

The development of C-H functionalization methods for pyridine derivatives is an active area of research, and it is plausible that future methodologies could be applied to complex building blocks like this compound to further expand their synthetic utility. nih.gov

Synthesis of Functionalized Isonicotinic Acid Derivatives

The primary reactivity of this compound lies in the C-Br bond of the bromomethyl group. This site is highly susceptible to nucleophilic attack, enabling the introduction of a wide variety of functional groups. This process allows for the systematic modification of the isonicotinate structure, which is a key strategy in the development of new compounds.

Common transformations include:

Alkylation: Reaction with nucleophiles such as amines, thiols, or alkoxides displaces the bromide ion to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This is a fundamental step in building more complex molecular side chains.

Cyanation: The introduction of a cyano group (CN) via reaction with a cyanide salt converts the bromomethyl group into a cyanomethyl group. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to other classes of compounds.

Phosphonium (B103445) Salt Formation: Reaction with phosphines, such as triphenylphosphine, yields a phosphonium salt. This derivative is a key intermediate in the Wittig reaction, allowing for the conversion of the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone.

These derivatization reactions are crucial for creating libraries of isonicotinic acid derivatives for screening in various applications.

Construction of Fused Polycyclic Heterocyclic Ring Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is achieved through intramolecular or intermolecular cyclization reactions.

Pyrrolo[3,4-c]pyridine Derivatives

Pyridinone and Related Heterocyclic Scaffolds

This compound can also serve as a precursor for pyridinone scaffolds. rsc.orgrsc.orgnih.govresearchgate.net The synthesis of a pyridinone derivative from this starting material would likely involve an intramolecular cyclization strategy. For example, after conversion of the ester group to a suitable nucleophilic group or after introducing a nucleophile at the C3 position, a reaction could be triggered with the electrophilic bromomethyl group to form a new ring. The resulting structures are prevalent in a variety of biologically active compounds and natural products. nih.gov

Precursor in Medicinal Chemistry Lead Compound Synthesis and Derivatization

The isonicotinic acid framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core using this compound makes it a valuable tool in drug discovery.

Design and Synthesis of Ligands for Protein-Ligand Interaction Studies

In the rational design of new drugs, understanding the interaction between a small molecule (ligand) and its protein target is crucial. This compound provides a convenient handle for synthesizing a series of related compounds (a compound library) where the group attached to the bromomethyl position is systematically varied. By testing how these different derivatives bind to a target protein, researchers can map the protein's binding site and identify key interactions that contribute to affinity and selectivity. This information is invaluable for designing more potent and specific drug candidates.

Development of Precursors for Potential Pharmaceutical Agents

The development of new pharmaceutical agents often involves the synthesis and biological evaluation of novel molecular entities. This compound serves as an intermediate in the synthesis of such potential agents. benchchem.com Its reactive nature allows for its incorporation into larger, more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors. For instance, derivatives of this compound can be designed as potential enzyme inhibitors, where the isonicotinate moiety binds to a specific region of the enzyme and an appended functional group interacts with the active site. benchchem.com

Development of Novel Monomers and Polymeric Materials

The presence of the electrophilic bromomethyl group makes this compound a prime candidate for use as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

In this context, the C-Br bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst (typically a copper(I) complex) to generate a radical. This radical can then initiate the polymerization of various vinyl monomers, such as styrene (B11656) or acrylates. The isonicotinate group remains as the alpha-end group of the resulting polymer chain, imparting its specific chemical properties to the final material. This allows for the creation of functional polymers where the terminal pyridine nitrogen can be used for further reactions, metal coordination, or to influence the polymer's solubility and self-assembly behavior.

The general mechanism involves the reaction of the initiator with the catalyst to start the polymerization process. The initiator's structure is crucial, as the rate of initiation should be comparable to or faster than the rate of propagation to achieve polymers with low polydispersity. cmu.edu Compounds similar to this compound, such as other benzyl (B1604629) halide derivatives, have been successfully employed as initiators for the ATRP of a wide range of monomers. sigmaaldrich.com For example, 2-(Bromomethyl)pyridine is a known precursor for creating functional molecules through the reaction of its bromomethyl site. benchchem.comsigmaaldrich.com

The resulting polymers, end-functionalized with an isonicotinate group, could be used as macroinitiators for the synthesis of block copolymers. These materials are of great interest due to their ability to self-assemble into nanostructured domains.

Table 1: Illustrative Data for ATRP Initiated by a Pyridine-Based Bromomethyl Initiator This table presents hypothetical yet representative data for the polymerization of styrene, based on results from similar ATRP systems.

| Entry | Monomer | [Monomer]:[Initiator]:[Catalyst] Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity (Mw/Mn) |

| 1 | Styrene | 100:1:1 | 6 | 85 | 8,840 | 8,500 | 1.15 |

| 2 | Styrene | 200:1:1 | 12 | 90 | 18,720 | 18,100 | 1.18 |

| 3 | Methyl Methacrylate | 100:1:1 | 4 | 92 | 9,200 | 8,900 | 1.20 |

| 4 | Methyl Methacrylate | 200:1:1 | 8 | 95 | 19,000 | 18,300 | 1.22 |

Integration into Supramolecular Chemistry Architectures

The ethyl isonicotinate portion of the molecule is a valuable component for supramolecular chemistry. The pyridine nitrogen atom acts as a Lewis base, making it an excellent ligand for coordinating with various metal ions. This property is extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular structures like metallacycles and metallacages. rsc.orgrsc.org

Isonicotinic acid and its esters are well-established linkers in the design of MOFs. researchgate.netutexas.edu These frameworks are crystalline materials with porous structures, making them suitable for applications in gas storage, separation, and catalysis. quickcompany.in this compound could be employed in two primary ways in this field.

First, it can act as a monodentate or bridging ligand, similar to other isonicotinate derivatives, to form coordination-driven self-assembled structures. The nitrogen of the pyridine ring can coordinate to a metal center, while the ester group influences the solubility and packing of the resulting architecture. The self-assembly process is driven by the formation of coordinate bonds between the ligand and metal ions, leading to highly ordered, extended networks. nih.gov

Second, the bromomethyl group offers a reactive handle for post-synthetic modification. A supramolecular assembly could be formed first using the isonicotinate's coordinating ability, and subsequently, the C-Br bond could be functionalized. This would allow for the covalent grafting of other molecules or polymers onto the surface of the MOF or supramolecular cage, tailoring its properties for specific applications.

Table 2: Examples of Supramolecular Frameworks Assembled from Isonicotinate-Based Ligands This table provides examples of known structures formed using isonicotinic acid (H-ina) or its derivatives, illustrating the potential for this compound to form similar architectures.

| Framework | Metal Ion | Ligand | Dimensionality | Key Feature | Reference |

| [Cu(ina)₂(4-acpy)]n | Cu(II) | Isonicotinate (ina), 4-acetylpyridine (B144475) (4-acpy) | 2D | Layered structure assembled with a monodentate pyridine ligand. | rsc.org |

| [Co₄(CH₃COO)(in)₅(μ₃-OH)₂]·2H₂O | Co(II) | Isonicotinic acid (Hin) | 3D | Cubane-like secondary building units with selective CO₂ capture. | rsc.org |

| {[Mn₂(ina)₄(H₂O)₂]·2EtOH}n | Mn(II) | Isonicotinate (ina) | 2D | Exhibits reversible crystal-to-amorphous transformation. | utexas.edu |

| [Cu(INA)₂] | Cu(II) | Isonicotinate (INA) | 3D | Synthesized via a solvent-free method for dye adsorption. | researchgate.net |

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Bromomethyl Isonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-(bromomethyl)isonicotinate, various NMR experiments are employed to map out the proton and carbon environments and their interconnections.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the ethyl ester, the bromomethyl group, and the pyridine (B92270) ring protons.

Ethyl Ester Group : This group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The splitting into a quartet and a triplet is due to scalar coupling between the two sets of protons.

Bromomethyl Group : The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to appear as a sharp singlet. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic pyridine ring.

Pyridine Ring Protons : The isonicotinate (B8489971) core is a 4-substituted pyridine ring. With an additional substituent at the C2 position, three aromatic protons remain. Their signals are typically found in the downfield region of the spectrum and exhibit characteristic splitting patterns based on their coupling with each other. The proton at C6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

Based on data from analogous structures like ethyl isonicotinate and other substituted pyridines, the predicted ¹H NMR data are summarized below. shd-pub.org.rs

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOCH₂CH ₃ | ~1.40 | Triplet (t) | ~7.1 |

| -COOCH ₂CH₃ | ~4.45 | Quartet (q) | ~7.1 |

| -CH ₂Br | ~4.80 | Singlet (s) | N/A |

| Pyridine H3 | ~7.90 | Singlet (s) or narrow doublet | <2 |

| Pyridine H5 | ~7.80 | Doublet of Doublets (dd) | ~5.0, <2 |

| Pyridine H6 | ~8.80 | Doublet (d) | ~5.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Ethyl Ester Carbons : The methyl (-CH₃) carbon appears in the upfield region, while the methylene (-OCH₂-) carbon is further downfield due to its attachment to oxygen. The ester carbonyl carbon (C=O) signal is found in the highly deshielded region of the spectrum, typically around 165 ppm.

Bromomethyl Carbon : The carbon of the -CH₂Br group is shifted downfield by the attached bromine atom.

Pyridine Ring Carbons : Five distinct signals are expected for the pyridine ring carbons. Two of these (C2 and C4) are quaternary, bearing the bromomethyl and ester substituents, respectively. The other three (C3, C5, C6) are protonated carbons. Their chemical shifts are influenced by their position relative to the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOCH₂C H₃ | ~14.2 |

| -C H₂Br | ~32.0 |

| -COOC H₂CH₃ | ~62.5 |

| Pyridine C 3 | ~121.0 |

| Pyridine C 5 | ~123.5 |

| Pyridine C 4 | ~142.0 |

| Pyridine C 6 | ~151.0 |

| Pyridine C 2 | ~158.0 |

| -C OOCH₂CH₃ | ~164.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also map the couplings between the protons on the pyridine ring (H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming which carbon signal belongs to C3, C5, and C6.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations for confirming the structure include:

A correlation from the bromomethyl (-CH₂Br) protons to the C2 carbon of the pyridine ring.

Correlations from the H3 proton to the C2 and C4 carbons.

A correlation from the ethyl methylene (-OCH₂-) protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry in more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₉H₁₀BrNO₂. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, providing strong evidence for the identity of the compound. shd-pub.org.rs

Table 3: Calculated Exact Masses for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₉H₁₀⁷⁹BrNO₂]⁺ | ⁷⁹Br | 242.9916 |

| [C₉H₁₀⁸¹BrNO₂]⁺ | ⁸¹Br | 244.9895 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to fragmentation, then analyzing the resulting fragment ions. The fragmentation pattern is reproducible and serves as a fingerprint for the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation pathways for esters include:

Loss of the ethoxy radical : Cleavage of the O-CH₂CH₃ bond results in the loss of •OCH₂CH₃ (45 Da).

Loss of the carbethoxy group : Cleavage of the bond between the pyridine ring and the ester results in the loss of •COOCH₂CH₃ (73 Da).

Alpha-cleavage : Cleavage of the C-Br bond can lead to the loss of a bromine radical •Br (79/81 Da).

Benzylic-type cleavage : The bond between the ring and the bromomethyl group can cleave, leading to the loss of •CH₂Br (93/95 Da).

Analysis of these fragments allows for the confirmation of the different structural units within the molecule. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Corresponding Fragment |

|---|---|---|

| 198/200 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 164 | [M - Br - H]⁺ | Loss of bromine radical and proton |

| 150 | [M - •CH₂Br]⁺ | Loss of bromomethyl radical |

| 122 | [C₆H₄NO]⁺ | Pyridine ring fragment after loss of ester and bromine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary functional groups in this compound are the ethyl ester, the pyridine ring, and the bromomethyl group. Each of these imparts characteristic absorption bands in the IR spectrum.

Ester Group: The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which typically appears in the 1725-1745 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are also characteristic, appearing as two distinct bands in the 1300-1000 cm⁻¹ range.

Pyridine Ring: The aromatic pyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring protons appear above 3000 cm⁻¹.

Aliphatic Groups: The ethyl (-CH₂CH₃) and bromomethyl (-CH₂Br) groups contribute C-H stretching and bending vibrations. The aliphatic C-H stretching bands are found in the 2850-3000 cm⁻¹ range.

Halogen Group: The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2985-2850 | Medium | Aliphatic C-H Stretch | Ethyl, Bromomethyl |

| 1745-1725 | Strong | C=O Stretch | Ethyl Ester |

| 1600-1450 | Medium | C=C and C=N Ring Stretches | Pyridine Ring |

| 1300-1200 | Strong | Asymmetric C-O Stretch | Ethyl Ester |

| 1150-1050 | Strong | Symmetric C-O Stretch | Ethyl Ester |

| 600-500 | Medium | C-Br Stretch | Bromomethyl |

This table contains predicted data based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the atomic arrangement within a single crystal, offering unparalleled insight into the molecular structure, conformation, and the non-covalent interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted based on the analysis of similar molecules.

The conformation of this compound in the crystalline state is determined by the spatial arrangement of its rotatable bonds, primarily the C-C and C-O bonds of the ethyl ester group and the C-C bond of the bromomethyl group. The orientation of the ethyl ester group relative to the plane of the pyridine ring is a key conformational feature. It is anticipated that the ester group will be largely coplanar with the aromatic ring to maximize electronic conjugation, although some torsion may be induced by steric hindrance from the adjacent bromomethyl group.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonds: Although lacking strong hydrogen bond donors (like O-H or N-H), the molecule can act as an acceptor through the ester's carbonyl oxygen and the pyridine nitrogen. Weak C-H···O and C-H···N hydrogen bonds involving aromatic and aliphatic C-H groups are expected to be significant in directing the crystal packing.

Halogen Bonds: The bromine atom of the bromomethyl group can act as a halogen bond donor, forming interactions with electron-rich atoms such as the pyridine nitrogen (Br···N) or the carbonyl oxygen (Br···O) of neighboring molecules. These directional interactions can be a key factor in the supramolecular assembly.

The interplay of these varied interactions dictates the final three-dimensional architecture of the crystal.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (O=C), Pyridine Nitrogen (N) | Formation of extended networks |

| Halogen Bond | Bromine (C-Br) | Pyridine Nitrogen (N), Carbonyl Oxygen (O=C) | Directional control of molecular assembly |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization through aromatic interactions |

This table outlines the potential intermolecular interactions based on the molecular structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.